2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
2,4-dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUGQTITFUMRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cross-Coupling Methodology
The Suzuki-Miyaura reaction has emerged as a pivotal method for constructing aryl-triazine frameworks. A patented approach (CN112608284A) demonstrates the synthesis of structurally analogous triazines using p-methoxyphenylboronic acid and cyanuric chloride as starting materials. The protocol employs a magnetic silica-supported palladium complex (Pd/SiO₂-Fe₃O₄) as a catalyst, enabling efficient C–C bond formation under mild conditions (60–80°C, 12–24 hours).
The reaction proceeds via a Suzuki coupling mechanism, where the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl bond. After completion, the magnetic catalyst is separated using an external magnetic field, achieving >95% recovery and reuse for five cycles without significant activity loss. The product phase is concentrated, and recrystallization from ethanol yields the triazine derivative with >98% purity.
Advantages Over Traditional Methods
This method addresses limitations of earlier approaches, such as Grignard coupling (harsh anhydrous conditions, tetrahydrofuran solvent hazards) and Friedel-Crafts alkylation (poor selectivity, aluminum chloride waste). The Suzuki route offers:
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Enhanced Selectivity : Minimal byproducts due to precise catalytic control.
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Eco-Friendly Profile : Solvent recovery (toluene or dioxane) reduces waste.
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Scalability : Bench-scale reactions (50 g substrate) achieve 85–90% yield.
Cyclization of Pyrrole Derivatives
Pyrrole N-Amination and Cyclization
A foundational strategy involves functionalizing pyrrole precursors to construct the pyrrolo[2,1-f]triazine core. As detailed in PMC7779642, methyl pyrrole-2-carboxylate undergoes N-amination using chloramine (NH₂Cl) to introduce the N–N bond. Subsequent cyclization with formamide at 165°C generates the triazine ring (Scheme 1).
For fluorinated derivatives, fluorination is introduced prior to cyclization. For example, treating 3-fluoropyrrole-2-carboxylate with NH₂Cl and formamidine acetate yields 6-fluoropyrrolotriazine after deprotection. This method achieves 70–75% yields but requires careful control of reaction time to avoid over-fluorination.
Bromohydrazone Intermediate Route
An alternative pathway involves bromohydrazone intermediates. 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,triazine is synthesized via bromination of chlorinated precursors using N-bromosuccinimide (NBS). Fluorine is subsequently introduced via halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, achieving 65% conversion.
Halogenation Strategies
Sequential Chlorination and Fluorination
The core triazine structure is often assembled before introducing halogens. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a starting material for selective substitution. In US3586679A, reactions with amines at 115–175°C yield 2,4-dichloro-6-amino-s-triazines. Adapting this, fluorine is introduced via nucleophilic aromatic substitution (NAS) using anhydrous hydrogen fluoride (HF) or fluorinating agents like Selectfluor®.
Direct Fluorination of Pyrrolotriazine
Late-stage fluorination of 2,4-dichloro-6-hydroxypyrrolo[2,1-f]triazine using diethylaminosulfur trifluoride (DAST) at −20°C replaces the hydroxyl group with fluorine, yielding 65–70% product. This method requires stringent moisture control to prevent hydrolysis.
Comparative Analysis of Synthetic Methods
Efficiency and Practical Considerations
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Suzuki Coupling : Optimal for large-scale production due to catalyst reusability and high yields.
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Cyclization Routes : Suitable for academic settings but limited by multi-step protocols.
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Fluorination Methods : DAST offers precision but poses safety risks; halogen exchange is cost-effective yet low-yielding.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine include thionyl chloride, N,N-dimethylformamide (DMF), and various bases and acids. The reaction conditions vary depending on the desired product and the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .
Scientific Research Applications
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of kinase inhibitors and antiviral drugs such as remdesivir
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Pyrrolo[2,1-f][1,2,4]triazine Derivatives
*Calculated based on analogous compounds.
Antiviral Activity:
- Fluorinated Derivatives : Fluorine’s electronegativity and small size often improve metabolic stability and target affinity. While direct data on the 6-fluoro derivative are unavailable, related compounds like remdesivir (containing a pyrrolo[...]triazine core) exhibit broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2 .
- Chlorinated and Brominated Analogs : 2,4-Dichloro-6-nitropyrrolo[...] (SC3031) is explored in agrochemicals, but its nitro group may increase cytotoxicity compared to halogen-only derivatives . Brominated analogs like 6-Bromo-4-chloropyrrolo[...] show reduced potency in antiviral assays due to steric hindrance .
- Aryl-Substituted Derivatives : Compound 14f demonstrated superior antiviral activity (IC₅₀ = 4 µg/mL, selectivity index = 188) against influenza A/H1N1, attributed to its 4-methoxyphenyl group enhancing hydrophobic interactions with neuraminidase .
Cytotoxicity and Selectivity:
- Halogen Position Matters : In pyrrolo[...]triazines, substituent placement significantly impacts toxicity. For example, compound 14h (2-phenyl, 4-thienyl) showed CC₅₀ = 106 µM, while its positional isomer 16a (2-thienyl, 4-phenyl) had CC₅₀ = 616 µM, indicating lower toxicity with thienyl at position 4 .
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., SC3031) may exhibit higher cytotoxicity compared to fluoro or chloro analogs due to reactive metabolite formation .
Research Findings and Trends
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, F) at positions 2, 4, and 6 enhance enzymatic inhibition by stabilizing charge interactions. Bulky substituents (e.g., Br, NO₂) may reduce potency .
- Therapeutic Potential: Fluorinated derivatives are understudied but hold promise for improving pharmacokinetic profiles compared to chlorinated analogs.
Biological Activity
2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS No. 2306276-28-6) is a heterocyclic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
The chemical structure of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂Cl₂FN₃ |
| Molecular Weight | 206.00 g/mol |
| CAS Number | 2306276-28-6 |
| LogP | 2.64070 |
| PSA | 30.19000 |
This compound features a pyrrolo-triazine backbone with chlorine and fluorine substituents, which contribute to its reactivity and biological interactions.
Research indicates that 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Interaction with DNA : Preliminary studies suggest that it may interact with DNA structures, influencing gene expression and cellular replication.
- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the antimicrobial properties of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial agents.
- Cytotoxicity Assessment : In a cytotoxicity study published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on cancer cell lines. The findings revealed that it induced apoptosis in human leukemia cells at IC50 values around 20 µM, highlighting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : Research published in the Biochemical Journal indicated that 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using enzyme kinetics assays and suggests a pathway for further drug development.
Toxicological Profile
The toxicological assessment of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is crucial for understanding its safety profile:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
These findings indicate that while the compound exhibits some irritative properties, its acute toxicity is relatively low.
Q & A
Q. Key Considerations :
- Halogenation regioselectivity is influenced by electron-withdrawing groups (e.g., fluorine at C-6 directs chlorination to C-2 and C-4).
- Purity optimization : Column chromatography or recrystallization from ethanol/ether mixtures reduces byproducts .
How does structural modification of the pyrrolo[2,1-f][1,2,4]triazine core impact its inhibitory activity against tyrosine kinases such as VEGFR-2 and FGFR-1?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
